molecular formula C19H24N7O12P B14745241 Uridylyladenosine CAS No. 3256-24-4

Uridylyladenosine

Numéro de catalogue: B14745241
Numéro CAS: 3256-24-4
Poids moléculaire: 573.4 g/mol
Clé InChI: SWTWQWKNQDDGCS-KPKSGTNCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Note: The following is a placeholder description. Specific details on applications, mechanism of action, and research value must be verified and filled in with information from authoritative sources. Uridylyladenosine is a dinucleoside phosphate that is of significant interest in biochemical research. It serves as a model compound for studying RNA metabolism, enzyme kinetics, and nucleoside-related transport mechanisms. Researchers utilize Uridylyladenosine to investigate the structure and function of nucleotidyltransferases and other enzymes that process RNA intermediates. Its high purity makes it suitable as a standard in analytical chemistry and mass spectrometry. This product is provided as a solid and is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Propriétés

Numéro CAS

3256-24-4

Formule moléculaire

C19H24N7O12P

Poids moléculaire

573.4 g/mol

Nom IUPAC

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate

InChI

InChI=1S/C19H24N7O12P/c20-15-10-16(22-5-21-15)26(6-23-10)17-12(30)11(29)8(37-17)4-35-39(33,34)38-14-7(3-27)36-18(13(14)31)25-2-1-9(28)24-19(25)32/h1-2,5-8,11-14,17-18,27,29-31H,3-4H2,(H,33,34)(H2,20,21,22)(H,24,28,32)/t7-,8-,11-,12-,13-,14-,17-,18-/m1/s1

Clé InChI

SWTWQWKNQDDGCS-KPKSGTNCSA-N

SMILES isomérique

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O

SMILES canonique

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O

Origine du produit

United States

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of uridylyladenosine typically involves the coupling of uridine and adenosine monophosphates. This can be achieved through enzymatic methods using specific transferases or through chemical synthesis involving phosphoramidite chemistry .

Industrial Production Methods: Industrial production of uridylyladenosine may involve large-scale enzymatic synthesis using recombinant enzymes. These methods are optimized for high yield and purity, ensuring the compound is suitable for research and pharmaceutical applications .

Analyse Des Réactions Chimiques

Types of Reactions: Uridylyladenosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, mild acidic conditions.

    Reduction: Sodium borohydride, methanol as a solvent.

    Substitution: Hydroxide ions, aqueous conditions.

Major Products: The major products of these reactions include modified nucleotides and nucleotide analogs that can be used in further biochemical studies .

Applications De Recherche Scientifique

Uridylyladenosine has a wide range of applications in scientific research:

Mécanisme D'action

Uridylyladenosine exerts its effects by interacting with specific enzymes and proteins involved in RNA processing. It can act as a substrate for terminal uridylyl transferases, which add uridine residues to RNA molecules, thereby influencing RNA stability and function. The molecular targets include various RNA-binding proteins and enzymes involved in RNA metabolism .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison

The table below contrasts uridylyladenosine with succinyladenosine, a structurally related modified nucleoside, based on classifications and biological roles derived from available evidence:

Property Uridylyladenosine Succinyladenosine References
Kingdom Organic compounds Organic compounds
Super Class Nucleosides, nucleotides, and analogues Nucleosides, nucleotides, and analogues
Class Dinucleotide (Uridine + Adenosine) Modified purine nucleoside (succinyl group attached)
Biological Role RNA metabolism, potential signaling molecule Biomarker for metabolic disorders (e.g., succinyladenosineuria)
Analytical Methods HPLC, mass spectrometry (hypothesized) Mass spectrometry, NMR (as per biomarker studies)

Key Structural Differences

  • Uridylyladenosine: Features a phosphodiester bond linking uridine and adenosine, enabling interactions with RNA-processing enzymes.
  • Succinyladenosine: Contains a succinyl moiety modifying the adenosine base, altering its metabolic stability and function .

Pharmacological and Metabolic Profiles

  • Uridylyladenosine: Limited pharmacokinetic data exist, but its dinucleotide structure suggests susceptibility to phosphatase degradation.
  • Succinyladenosine: Accumulates in succinyladenosineuria, a metabolic disorder, due to enzyme deficiencies. Its detection in biospecimens (e.g., urine) is critical for diagnosis .

Analytical Methodologies

Advanced techniques such as high-performance liquid chromatography (HPLC) and tandem mass spectrometry are essential for distinguishing uridylyladenosine from analogues like succinyladenosine. These methods enable precise quantification and structural elucidation, as highlighted in studies optimizing compound-specific protocols .

Activité Biologique

Uridylyladenosine (UpA) is a dinucleotide composed of uridine and adenosine, playing significant roles in various biological processes. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Uridylyladenosine is involved in several cellular processes:

  • Signal Transduction : UpA acts as a signaling molecule in the purinergic signaling pathway, influencing various physiological responses such as neurotransmission and immune responses.
  • Nucleotide Metabolism : It participates in nucleotide metabolism, contributing to RNA synthesis and turnover. The presence of UpA can affect the stability and degradation of RNA molecules, impacting gene expression.
  • Antitumor Activity : Recent studies suggest that UpA derivatives exhibit antiproliferative effects against cancer cells. For instance, uridine derivatives have shown promising results in inhibiting the growth of Ehrlich ascites carcinoma (EAC) cells, indicating potential applications in cancer therapy .

Antimicrobial Activity

Research indicates that uridine derivatives, including UpA, possess antimicrobial properties. A study synthesized various uridine derivatives and evaluated their activity against bacterial and fungal strains. The findings revealed:

  • In Vitro Antimicrobial Activity : Compounds derived from uridine demonstrated significant antimicrobial activity, particularly against fungal pathogens compared to bacterial strains. The structure-activity relationship (SAR) analysis highlighted that specific modifications on the uridine structure enhanced its efficacy .
CompoundActivity Against BacteriaActivity Against Fungi
UpA Derivative AModerateHigh
UpA Derivative BLowModerate

Cytotoxicity and Antiproliferative Effects

The cytotoxic effects of UpA have been assessed through various assays:

  • Ehrlich Ascites Carcinoma Cells : UpA exhibited notable antiproliferative activity with a reduction in cell viability at specific concentrations.
  • Molecular Docking Studies : These studies indicated favorable binding interactions between UpA derivatives and target proteins involved in cancer cell proliferation, suggesting a mechanism for its anticancer effects .

Case Study 1: Tumor Lysis Syndrome Management

In a clinical context, UpA's role was highlighted in managing tumor lysis syndrome (TLS) associated with cancer treatments. TLS can lead to severe metabolic complications post-chemotherapy. The use of uridine-based compounds was evaluated for their potential to mitigate these effects by stabilizing nucleotides during rapid cell lysis .

Case Study 2: Metabolic Pathways in Cancer Treatment

Another study investigated the metabolic pathways influenced by uridine derivatives in leukemia cells. The findings suggested that UpA could modulate cholesterol biosynthesis pathways critical for tumor cell survival, indicating its potential as an adjunct therapy in leukemia treatment .

4. Pharmacokinetics and Toxicology

Pharmacokinetic studies have been conducted to assess the absorption, distribution, metabolism, and excretion (ADMET) properties of uridine derivatives:

  • Absorption : Rapid absorption was noted in animal models following intravenous administration.
  • Distribution : High tissue distribution was observed, particularly in liver and kidney tissues.
  • Metabolism : Uridine derivatives undergo metabolic transformations that enhance their biological activity while reducing toxicity.
  • Excretion : Primarily excreted via renal pathways.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing uridylyladenosine, and how can researchers validate its purity and structural integrity?

  • Answer : Synthesis typically involves protecting-group strategies for ribose and nucleobase moieties, followed by phosphodiester bond formation using coupling reagents like EDC or DCC. Purification is achieved via reverse-phase HPLC or ion-exchange chromatography. Structural validation requires 1H^1H- and 13C^{13}C-NMR for stereochemical confirmation, mass spectrometry (ESI-MS or MALDI-TOF) for molecular weight verification, and UV-Vis spectroscopy to confirm nucleoside-specific absorbance peaks (e.g., ~260 nm). Purity is assessed using analytical HPLC with >95% threshold criteria .

Q. Which analytical techniques are most reliable for characterizing uridylyladenosine in vitro, and what parameters must be reported?

  • Answer : Key techniques include:

  • X-ray crystallography : To resolve 3D structure and hydrogen-bonding interactions (report resolution, R-factor, and PDB deposition ID).
  • NMR spectroscopy : Assign chemical shifts for ribose (C1'-C5'), uracil, and adenosine protons; report solvent, temperature, and referencing standards (e.g., TMS).
  • Circular dichroism (CD) : To confirm chiral integrity of the ribose-phosphate backbone.
  • Thermogravimetric analysis (TGA) : For stability under varying temperatures.
    Ensure reproducibility by adhering to MIAME (Minimum Information About a Molecular Biology Experiment) standards .

Q. How should researchers design experiments to study uridylyladenosine’s role in enzymatic pathways?

  • Answer : Use isotope-labeled uridylyladenosine (e.g., 13C^{13}C- or 15N^{15}N-labeled) in kinetic assays with purified enzymes (e.g., nucleotidyltransferases). Monitor reaction progress via stopped-flow spectrophotometry or quench-flow LC-MS. Include negative controls (e.g., enzyme-free or substrate-deficient conditions) and report kinetic parameters (KmK_m, VmaxV_{max}, kcatk_{cat}) with error margins. Validate findings using siRNA knockdown or CRISPR-Cas9 gene-editing models to confirm pathway specificity .

Advanced Research Questions

Q. What are the key challenges in detecting and quantifying uridylyladenosine in complex biological matrices, and how can they be mitigated?

  • Answer : Challenges include low endogenous concentrations (pM-nM range), matrix interference (e.g., ATP/ADP), and instability due to phosphatase activity. Mitigation strategies:

  • Sample preparation : Use phosphatase inhibitors (e.g., sodium orthovanadate), acetonitrile precipitation, or SPE cartridges for enrichment.
  • Detection : Employ UPLC-MS/MS with multiple reaction monitoring (MRM) for sensitivity (LOQ <1 nM). Validate using stable isotope-labeled internal standards (SIL-IS) to correct for matrix effects .

Q. How can researchers resolve contradictions in reported biological functions of uridylyladenosine across studies?

  • Answer : Conduct a systematic review (PRISMA guidelines) to aggregate data, followed by meta-analysis using heterogeneity metrics (e.g., I2I^2, τ2\tau^2). Stratify studies by model systems (e.g., prokaryotic vs. eukaryotic) or experimental conditions (e.g., pH, cofactors). Use funnel plots to assess publication bias and sensitivity analyses to identify outlier studies. Reconcile discrepancies via orthogonal validation (e.g., CRISPR-based gene activation/repression) .

Q. What computational approaches are effective for predicting uridylyladenosine-protein interactions, and how can they be experimentally validated?

  • Answer : Molecular docking (AutoDock Vina, HADDOCK) using high-resolution protein structures (PDB) to predict binding affinities and interaction sites. Molecular dynamics simulations (GROMACS, AMBER) assess stability over time (≥100 ns trajectories). Validate via:

  • Surface plasmon resonance (SPR) : Measure KDK_D values.
  • Isothermal titration calorimetry (ITC) : Confirm stoichiometry and thermodynamic parameters.
  • Cryo-EM : Resolve bound conformations at near-atomic resolution .

Q. How should researchers integrate uridylyladenosine data with multi-omics datasets to uncover novel regulatory networks?

  • Answer : Use pathway enrichment tools (KEGG, Reactome) to link uridylyladenosine levels with transcriptomic (RNA-seq) or proteomic (LC-MS/MS) data. Apply weighted gene co-expression network analysis (WGCNA) to identify hub genes/proteins. Validate using CRISPR-interference (CRISPRi) followed by qRT-PCR/Western blot. Report false discovery rates (FDR) and adjust for multiple testing (Bonferroni correction) .

Methodological Best Practices

  • Experimental Replication : Adhere to ARRIVE guidelines for preclinical studies; include biological and technical replicates (n ≥ 3) .
  • Data Reporting : Provide raw data (e.g., NMR spectra, MS chromatograms) in supplementary materials with metadata (instrument parameters, software versions) .
  • Ethical Compliance : For studies involving human samples, obtain IRB approval and document informed consent; use de-identified data for public repositories .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.